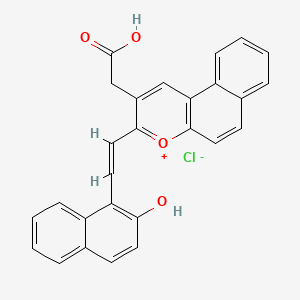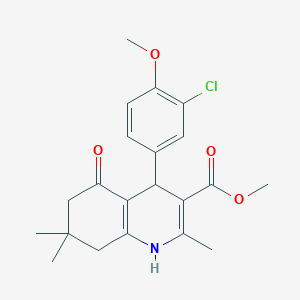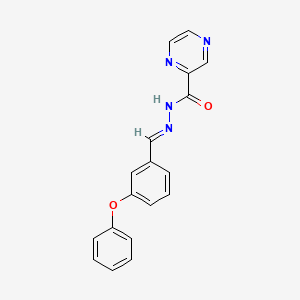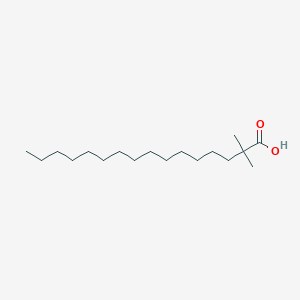
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenium core with carboxymethyl and hydroxy-naphthyl substituents, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride typically involves multi-step organic reactions. The process begins with the preparation of the chromenium core, followed by the introduction of the carboxymethyl and hydroxy-naphthyl groups through various substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(E)chromenium chloride
Uniqueness
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride stands out due to its specific substitution pattern and the presence of both carboxymethyl and hydroxy-naphthyl groups
Propriétés
Numéro CAS |
764661-38-3 |
|---|---|
Formule moléculaire |
C27H19ClO4 |
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
2-[3-[(Z)-2-(2-hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C27H18O4.ClH/c28-24-12-9-17-5-1-3-7-20(17)22(24)11-14-25-19(16-27(29)30)15-23-21-8-4-2-6-18(21)10-13-26(23)31-25;/h1-15H,16H2,(H-,28,29,30);1H/b14-11-; |
Clé InChI |
NZOXXPCCUNCPGR-IRIIKGHASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)/C=C\C4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)C=CC4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)


![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)



![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

